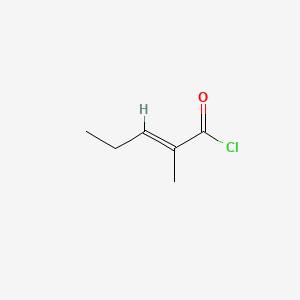

2-Methylpent-2-enoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylpent-2-enoyl chloride, also known as 2-Pentenoyl chloride, 2-methyl-, is an organic compound with the molecular formula C6H9ClO. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both an alkene and an acyl chloride functional group.

準備方法

Synthetic Routes and Reaction Conditions

2-Methylpent-2-enoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methylpent-2-enoic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of phosphorus trichloride (PCl3) or oxalyl chloride (COCl)2 as chlorinating agents can be employed to achieve higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.

化学反応の分析

Types of Reactions

2-Methylpent-2-enoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Addition Reactions: The alkene group can participate in addition reactions, such as hydrogenation and halogenation.

Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alcohols, amines, and water can react with this compound to form esters, amides, and carboxylic acids, respectively. These reactions typically occur at room temperature or under mild heating.

Addition Reactions: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst. Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2).

Major Products Formed

Esters: Formed by the reaction with alcohols.

Amides: Formed by the reaction with amines.

Carboxylic Acids: Formed by the reaction with water.

Hydrogenated Products: Formed by the addition of hydrogen across the double bond.

Halogenated Products: Formed by the addition of halogens across the double bond.

科学的研究の応用

Applications in Organic Synthesis

1. Pharmaceutical Synthesis:

2-Methylpent-2-enoyl chloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to react with nucleophiles such as alcohols and amines enables the formation of esters and amides, which are crucial building blocks in drug development.

Case Study:

In a study involving the synthesis of novel anti-cancer agents, this compound was used to create a series of esters that exhibited significant cytotoxicity against cancer cell lines. The reaction conditions were optimized to enhance yield and selectivity, demonstrating its effectiveness as a synthetic intermediate .

2. Polymer Chemistry:

The compound is also utilized in polymer chemistry for the production of polyesters and other polymeric materials. Its reactive acyl chloride functionality allows for the incorporation into polymer chains through condensation reactions.

Data Table: Polymerization Reactions Using this compound

| Reaction Type | Product Type | Conditions |

|---|---|---|

| Nucleophilic Acyl Substitution | Esters | Mild conditions |

| Nucleophilic Acyl Substitution | Amides | Moderate conditions |

| Polymerization | Polyesters | High temperature |

Applications in Material Science

1. Advanced Materials Development:

In material science, this compound is used to modify surfaces and create advanced materials with specific properties. Its reactivity allows for functionalization of surfaces to enhance adhesion, hydrophobicity, or other desired characteristics.

Case Study:

Research demonstrated that surface modification using this compound improved the adhesion properties of coatings on metal substrates. The treated surfaces exhibited enhanced durability and resistance to corrosion, making it valuable for industrial applications .

Biochemical Applications

1. Modification of Biomolecules:

The compound is also employed in biochemistry for the modification of biomolecules. By reacting with nucleophilic sites on proteins or nucleic acids, it can introduce functional groups that facilitate further chemical transformations or enhance biological activity.

Data Table: Biochemical Modifications Using this compound

| Target Molecule | Modification Type | Result |

|---|---|---|

| Proteins | Acylation | Enhanced stability |

| Nucleic Acids | Functionalization | Improved binding affinity |

作用機序

The mechanism of action of 2-Methylpent-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The alkene group can undergo addition reactions, further expanding the compound’s reactivity profile. These reactions are facilitated by the electronic and steric properties of the molecule, which influence its reactivity and selectivity.

類似化合物との比較

2-Methylpent-2-enoyl chloride can be compared with other similar compounds, such as:

2-Methylbut-2-enoyl chloride: Similar in structure but with a shorter carbon chain.

2,4-Dimethylpent-2-enoyl chloride: Contains an additional methyl group, affecting its reactivity and steric properties.

2-Methylhex-2-enoyl chloride: Has a longer carbon chain, influencing its physical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of an alkene and an acyl chloride functional group, which provides a versatile platform for various chemical transformations. Its reactivity and selectivity make it a valuable compound in organic synthesis and industrial applications.

生物活性

2-Methylpent-2-enoyl chloride (C6H9ClO) is an organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its enoyl chloride functional group, which is pivotal in its reactivity and biological interactions. The synthesis typically involves the reaction of 2-methylpent-2-enoic acid with thionyl chloride or phosphorus pentachloride to yield the corresponding acyl chloride.

Reaction Scheme:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related enoyl chlorides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is primarily attributed to the disruption of bacterial cell membranes and inhibition of protein synthesis.

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. In vitro studies demonstrate that the compound induces apoptosis in human cancer cells, including breast and colon cancer lines. The apoptosis mechanism involves the activation of caspase pathways, leading to cell death.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation |

| HT-29 (Colon) | 15.0 | Mitochondrial dysfunction |

| HeLa (Cervical) | 10.0 | DNA fragmentation |

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various enoyl chlorides, including this compound, against resistant strains of bacteria. The results showed a promising reduction in bacterial growth, suggesting potential for development as an antimicrobial agent .

- Cytotoxic Effects on Cancer Cells : Research conducted at a prominent cancer research center demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

- Mechanistic Insights : A detailed mechanistic study revealed that the compound's ability to induce oxidative stress in cells leads to mitochondrial dysfunction and subsequent apoptosis. This was observed through increased reactive oxygen species (ROS) generation and loss of mitochondrial membrane potential .

特性

CAS番号 |

55764-37-9 |

|---|---|

分子式 |

C6H9ClO |

分子量 |

132.59 g/mol |

IUPAC名 |

(E)-2-methylpent-2-enoyl chloride |

InChI |

InChI=1S/C6H9ClO/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3/b5-4+ |

InChIキー |

JTQXJDWMNNIVRS-SNAWJCMRSA-N |

異性体SMILES |

CC/C=C(\C)/C(=O)Cl |

正規SMILES |

CCC=C(C)C(=O)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。